Balixafortide is a synthetic, cyclic peptide classified as a chemokine receptor antagonist. [] Specifically, it demonstrates high affinity for the human CXC chemokine receptor 4 (CXCR4), acting as a potent and selective antagonist. [, , , ] Its role in scientific research centers around its ability to inhibit CXCR4, a receptor implicated in various physiological and pathological processes, including tumor growth, metastasis, and immune response. [, , , , ]
Balixafortide is classified as a peptide antagonist and is derived from modifications of naturally occurring peptides that target chemokine receptors. It is primarily studied in oncology, specifically for its potential use in combination therapies for treating cancers characterized by high CXCR4 expression .
The synthesis of balixafortide involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a functional peptide. This method typically includes:
These methods ensure that balixafortide maintains its biological activity while achieving high specificity for the CXCR4 receptor .
Balixafortide's molecular structure is characterized by its peptide backbone, which typically consists of 14 amino acids. The specific sequence contributes to its ability to bind selectively to CXCR4. The molecular formula is C₆₉H₉₇N₁₆O₁₄S, with a molecular weight of approximately 1,370 g/mol. The structure features specific functional groups that enhance its binding affinity and stability .
Balixafortide functions primarily through competitive inhibition at the CXCR4 receptor site. The chemical reactions involved include:
These reactions are crucial for its therapeutic effects in cancer treatment .
The mechanism of action of balixafortide involves several key processes:
Balixafortide exhibits several notable physical and chemical properties:
Analytical data from HPLC and mass spectrometry confirm its purity and structural integrity necessary for therapeutic applications .
Balixafortide is primarily investigated for its applications in oncology, particularly for:
The ongoing research aims to further elucidate its efficacy across different cancer types and therapeutic combinations .
Balixafortide emerged from rational drug design efforts to optimize the stability and pharmacokinetics of earlier peptide-based CXCR4 antagonists like T140. Key milestones include:
Table 1: Key Clinical Development Milestones of Balixafortide
Phase | Indication | Key Findings | Trial Identifier |
---|---|---|---|
I | Stem cell mobilization | Safe at 500–2500 μg/kg; mobilized CD34+ cells (mean peak: 38.2 ± 2.8 cells/μL) | NCT01105403 [2] |
Ib | Metastatic breast cancer | ORR: 38% (9/24 PR); CBR: 67%; manageable infusion-related reactions (88%) | NCT01837095 [5] |
III | HER2- metastatic breast cancer | Failed co-primary endpoints (PFS, ORR: 13.0% vs. 13.7% with eribulin alone) | NCT03786094 [1] |
I/II | Pancreatic cancer (ongoing) | Evaluating balixafortide + anti-PD-1 antibody (cosibelimab) in refractory PDAC | NCT06981806 [8] |
Balixafortide belongs to the macrocyclic peptide class, characterized by a 14-amino-acid sequence constrained by a disulfide bridge between Cys² and Cys⁹. Its structure is:
Cyclo(Ala-Cys-Ser-Ala-D-Pro-Dab-Arg-Tyr-Cys-Tyr-Gln-Lys-D-Pro-Pro-Tyr-His) [4] [9]*
Structural Features Enabling Pharmacological Advantages:
Table 2: Molecular Properties of Balixafortide
Property | Value |
---|---|
Molecular formula | C₈₄H₁₁₈N₂₄O₂₁S₂ |
Molecular weight | 1864.11 g/mol |
CAS registry | 1051366-32-5 |
IC₅₀ (CXCR4 binding) | <10 nM |
Selectivity (vs. CXCR7) | >1000-fold |
Key mechanisms | Inhibits β-arrestin recruitment, calcium flux, and ERK/AKT signaling [4] [9] |
The peptide’s macrocyclization enables subnanomolar affinity for CXCR4 (IC₅₀ <10 nM) with >1000-fold selectivity over related receptors (e.g., CXCR7) [4]. This minimizes off-target effects and underpins its efficacy in blocking CXCL12-driven tumor cell migration and TME interactions [1] [10].
CXCR4, a G-protein-coupled receptor (GPCR), and its ligand CXCL12 (SDF-1) regulate physiological processes (e.g., hematopoiesis, organogenesis) and pathological states (e.g., cancer metastasis, immunosuppression) [3] [6].
Physiological and Oncological Signaling Dynamics
In cancer, CXCR4 overexpression correlates with metastasis, chemoresistance, and poor prognosis. Tumors exploit CXCR4/CXCL12 to:
Balixafortide’s Antagonistic Mechanism
Balixafortide competitively inhibits CXCL12 binding to CXCR4, disrupting downstream signaling:
Table 3: CXCR4 Signaling Pathways and Balixafortide’s Effects
Pathway | Oncogenic Role | Balixafortide’s Action |
---|---|---|
Gαi/PI3K/AKT | Enhances cell survival | Inhibits AKT phosphorylation |
RAS/MAPK | Drives proliferation | Blocks ERK activation |
β-arrestin/ERK | Promotes migration | Prevents β-arrestin recruitment |
JAK/STAT | Facilitates immune evasion | Disrupts STAT3 activation |
CXCL12-mediated chemotaxis | Enables metastasis | Reduces cancer cell migration by >90% |
Cross-Talk with CXCR7: CXCR7 (ACKR3), a scavenger receptor for CXCL12, forms heterodimers with CXCR4. This enhances CXCR4 signaling and stabilizes HIF-1α in hypoxia. Balixafortide’s selectivity avoids CXCR7 interference, potentially optimizing CXCR4 blockade [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7